(1,4-Oxazepan-2-yl)methanol hydrochloride synthesis protocols
(1,4-Oxazepan-2-yl)methanol hydrochloride synthesis protocols
An In-depth Technical Guide to the Synthesis of (1,4-Oxazepan-2-yl)methanol Hydrochloride
Authored by a Senior Application Scientist
Abstract
The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its unique three-dimensional structure provides a valuable framework for the development of novel therapeutics.[2] This guide presents a comprehensive overview of a robust synthetic protocol for (1,4-Oxazepan-2-yl)methanol hydrochloride, a key building block for drug discovery. The narrative emphasizes the chemical rationale behind procedural choices, providing researchers and drug development professionals with a technically sound and field-proven methodology. The synthesis is approached via a multi-step sequence involving the formation and subsequent reduction of a key lactam (cyclic amide) intermediate.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, (1,4-Oxazepan-2-yl)methanol hydrochloride, dictates a strategy centered on the sequential reduction of a bifunctional precursor. The primary alcohol functionality is best installed via the reduction of a more stable ester group, while the saturated 1,4-oxazepane ring can be effectively formed by the reduction of a corresponding lactam (an oxazepanone).
This leads to a key intermediate, an N-protected ethyl 3-oxo-1,4-oxazepane-2-carboxylate. This intermediate contains both the ester and amide functionalities, which can be addressed with specific reducing agents. The final steps involve deprotection and salt formation to yield the desired product. This strategy is advantageous as it builds the heterocyclic core early and installs the required functionalities through well-established and high-yielding transformations.
Caption: Retrosynthetic pathway for (1,4-Oxazepan-2-yl)methanol hydrochloride.
Synthesis Protocols and Mechanistic Insights
The forward synthesis is designed as a five-step process, starting from commercially available materials. Each step is optimized for yield and purity, with specific attention paid to the choice of reagents and reaction conditions.
Workflow Overview
Caption: Overall synthetic workflow from precursor to final product.
Step A: Synthesis of Ethyl 2-((2-hydroxyethyl)amino)acetate
The synthesis begins with the nucleophilic substitution of ethyl bromoacetate with ethanolamine. Ethanolamine serves as a bifunctional starting material, providing both the nitrogen and oxygen atoms required for the oxazepane ring.
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Protocol:
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To a solution of ethanolamine (2.0 eq) in a suitable solvent such as ethanol or acetonitrile (0.5 M), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
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Cool the stirred suspension to 0 °C in an ice bath.
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Add ethyl bromoacetate (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor reaction completion by Thin Layer Chromatography (TLC).
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Filter the solid K₂CO₃ and salts and concentrate the filtrate under reduced pressure.
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Purify the crude product via column chromatography to yield the desired amino ester.
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Expertise & Rationale: Using an excess of ethanolamine minimizes the formation of the dialkylated byproduct. Potassium carbonate is a mild and inexpensive base sufficient to neutralize the HBr formed during the reaction.
Step B: N-Protection and Intramolecular Cyclization to form a Lactam
The secondary amine of the precursor is first protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. The subsequent intramolecular cyclization forms the core 1,4-oxazepan-3-one ring. This transformation is a key ring-closing reaction.[3][4]
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Protocol:
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Dissolve the product from Step A (1.0 eq) in dichloromethane (DCM, 0.4 M).
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Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 4 hours.
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Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄ and concentrate to yield the N-Boc protected intermediate.
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To a solution of this intermediate in tetrahydrofuran (THF, 0.2 M) at -10 °C, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise to deprotonate the hydroxyl group.
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Allow the reaction to slowly warm to room temperature and stir for 6 hours to facilitate intramolecular cyclization via nucleophilic acyl substitution, releasing ethanol.
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Carefully quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
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Purify by column chromatography to yield tert-butyl 2-methyl-3-oxo-1,4-oxazepane-4-carboxylate.
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Expertise & Rationale: The Boc protecting group is chosen for its stability under the basic conditions of cyclization and its straightforward removal under acidic conditions. The use of a strong, non-nucleophilic base like NaH is critical for deprotonating the alcohol without competing in other reactions.
Step C: Selective Reduction of the Ester
With the lactam ring formed, the next step is the selective reduction of the ester group at the C2 position to the primary alcohol. This requires a reducing agent that does not readily attack the more stable amide bond of the lactam.
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Protocol:
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Dissolve the lactam-ester from Step B (1.0 eq) in anhydrous THF (0.3 M) under an inert nitrogen atmosphere.
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Cool the solution to 0 °C.
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Add lithium borohydride (LiBH₄, 1.5 eq) portion-wise. Lithium borohydride is known to selectively reduce esters in the presence of amides.[5]
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Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
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Monitor the reaction by TLC.
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Cool the mixture to 0 °C and quench sequentially by the slow addition of ethyl acetate, methanol, and then water.
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Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
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Expertise & Rationale: While a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the lactam, LiBH₄ offers enhanced chemoselectivity, allowing for the targeted reduction of the more reactive ester functional group.[5]
Step D: Reduction of the Lactam to Form the 1,4-Oxazepane Ring
The defining feature of the 1,4-oxazepane ring is formed in this step by the complete reduction of the lactam's amide carbonyl group to a methylene (CH₂) group. This requires a potent reducing agent.
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Protocol:
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Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-2.5 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere and cool to 0 °C.
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Slowly add a solution of the N-Boc protected lactam-alcohol from Step C (1.0 eq) in THF dropwise.
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After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) for 6-8 hours.
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Cool the reaction to 0 °C and cautiously quench using the Fieser workup: add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
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Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
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Concentrate the filtrate to yield the crude N-Boc-(1,4-Oxazepan-2-yl)methanol.
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Expertise & Rationale: LiAlH₄ is one of the few reagents powerful enough to reduce the highly stable amide functionality.[6] The reflux condition ensures the reaction goes to completion. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable aluminum salts.
Step E: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the stable, crystalline hydrochloride salt.
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Protocol:
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Dissolve the crude product from Step D in a minimal amount of a solvent like 1,4-dioxane or ethyl acetate.
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Add a solution of hydrochloric acid (4M HCl in 1,4-dioxane, or gaseous HCl bubbled through the solution) in excess.
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Stir the mixture at room temperature for 2-4 hours. A precipitate will form.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold diethyl ether to remove any non-polar impurities.
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Dry the product under vacuum to yield (1,4-Oxazepan-2-yl)methanol hydrochloride as a stable solid.
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Expertise & Rationale: The Boc group is labile under strong acidic conditions. Using HCl in an organic solvent ensures the clean removal of the protecting group and the direct precipitation of the desired hydrochloride salt, which simplifies purification and improves the product's stability and handling characteristics.
Data Summary
The following table summarizes the key reagents and typical yields for the described synthetic sequence. Yields are representative and may vary based on scale and purification efficiency.
| Step | Key Reagents | Solvent | Typical Yield (%) |
| A | Ethanolamine, Ethyl bromoacetate, K₂CO₃ | Ethanol | 70-80 |
| B | Boc₂O, TEA, NaH | DCM / THF | 65-75 |
| C | Lithium borohydride (LiBH₄) | THF | 80-90 |
| D | Lithium aluminum hydride (LiAlH₄) | THF | 75-85 |
| E | 4M HCl in Dioxane | 1,4-Dioxane | 90-98 |
Conclusion
This guide details a logical and robust multi-step synthesis for (1,4-Oxazepan-2-yl)methanol hydrochloride. The chosen pathway, proceeding through a key lactam intermediate, allows for controlled functional group manipulations. By explaining the rationale behind the selection of reagents and conditions at each stage, this document provides researchers with the foundational knowledge to not only reproduce this synthesis but also to adapt it for the preparation of related 1,4-oxazepane derivatives. The methods described are grounded in established chemical principles, ensuring reliability and scalability for applications in drug discovery and development.
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